molecular formula C22H20F2N2O4 B2983767 (2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327180-03-9

(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2983767
CAS No.: 1327180-03-9
M. Wt: 414.409
InChI Key: GGIWKLQWJDFMMN-ROMGYVFFSA-N
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Description

The compound (2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic molecule featuring a chromene (benzopyran) core modified with a difluorophenyl imino group, a methoxy substituent at position 8, and a tetrahydrofuran (THF)-linked carboxamide side chain.

Properties

IUPAC Name

2-(2,5-difluorophenyl)imino-8-methoxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4/c1-28-19-6-2-4-13-10-16(21(27)25-12-15-5-3-9-29-15)22(30-20(13)19)26-18-11-14(23)7-8-17(18)24/h2,4,6-8,10-11,15H,3,5,9,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIWKLQWJDFMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=C(C=CC(=C3)F)F)C(=C2)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

Example: 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (, Example 6)

  • Core Structure : Pyrazine-carboxamide vs. chromene-carboxamide.
  • Substituents: Both compounds feature difluorophenyl groups, but the pyrazine derivative includes a hydroxy-acetyl amino linker instead of an imino group.
  • Bioactivity: No direct data provided, but fluorinated aromatic systems are common in kinase inhibitors and antimicrobial agents.

Agrochemical Compounds with Amide/Carboxamide Functionality

Example : Metsulfuron Methyl Ester ()

  • Core Structure : Triazine-sulfonylurea vs. chromene-carboxamide.
  • Substituents : Contains a methoxy group and sulfonamide moiety, contrasting with the target compound’s methoxy and THF-linked carboxamide.
  • Use : Herbicide (ALS inhibitor) .

Example : Propachlor ()

  • Core Structure : Chloroacetamide vs. chromene-carboxamide.
  • Substituents : Lacks fluorination but shares an amide group.
  • Use : Pre-emergent herbicide .

Compounds with Heterocyclic Side Chains

Example : Furyloxyfen ()

  • Core Structure: Tetrahydrofuran-linked phenoxy vs. THF-linked carboxamide.
  • Substituents: Includes a trifluoromethylphenoxy group; differs in backbone but shares ether linkages.
  • Use : Herbicide .

Key Structural and Functional Differences

Table 1: Comparative Analysis of Structural Features

Compound Core Structure Fluorinated Group Key Substituents Potential Application
Target Chromene-Carboxamide Chromene 2,5-Difluorophenyl 8-Methoxy, THF-methyl carboxamide Undisclosed
Pyrazine-Carboxamide (Example 6, ) Pyrazine 3,5-Difluorophenyl Hydroxy-acetyl amino linker Undisclosed
Metsulfuron Methyl Ester Triazine-sulfonylurea None Methoxy, sulfonamide Herbicide
Furyloxyfen Phenoxy-tetrahydrofuran Trifluoromethyl Ether linkage Herbicide

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